![molecular formula C20H15FN6 B214841 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine](/img/structure/B214841.png)
2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine, also known as TAK-915, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TAK-915 is a pyrimidine derivative that acts as a selective antagonist of the orexin 2 receptor, which is involved in the regulation of wakefulness and sleep. In
作用機序
The orexin 2 receptor is a G protein-coupled receptor that is primarily expressed in the brain regions involved in the regulation of wakefulness and arousal. The selective antagonism of the orexin 2 receptor by 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine results in the inhibition of orexin-mediated signaling, leading to the promotion of sleep and the reduction of wakefulness. 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to have high selectivity for the orexin 2 receptor, with minimal off-target effects.
Biochemical and Physiological Effects:
2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to have a dose-dependent effect on sleep-wake behavior in animal models. Administration of 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to increase the amount of non-REM sleep and decrease the amount of wakefulness, without affecting REM sleep. 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders.
実験室実験の利点と制限
2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has several advantages as a research tool, including its high selectivity for the orexin 2 receptor and its ability to modulate sleep-wake behavior in animal models. However, there are also limitations to using 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine in lab experiments, including its limited solubility and potential off-target effects at higher doses.
将来の方向性
There are several potential future directions for the research and development of 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine. One area of interest is the potential therapeutic applications of 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine in sleep disorders such as narcolepsy and insomnia. Another area of interest is the potential use of 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine as a cognitive enhancer in neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the therapeutic potential of 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine and its mechanism of action.
合成法
The synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine involves the reaction of 2-cyclopropyl-4-(4-fluorophenyl)-5-iodopyrimidine with 1-phenyltetrazole in the presence of a palladium catalyst. The resulting compound is then treated with sodium hydroxide to yield 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of the orexin 2 receptor by 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders. 2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has also been investigated for its potential in treating sleep disorders such as narcolepsy and insomnia.
特性
製品名 |
2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine |
---|---|
分子式 |
C20H15FN6 |
分子量 |
358.4 g/mol |
IUPAC名 |
2-cyclopropyl-4-(4-fluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C20H15FN6/c21-15-10-8-13(9-11-15)18-17(12-22-19(23-18)14-6-7-14)20-24-25-26-27(20)16-4-2-1-3-5-16/h1-5,8-12,14H,6-7H2 |
InChIキー |
BQFLHJYPTIGILG-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=CC=C5 |
正規SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。